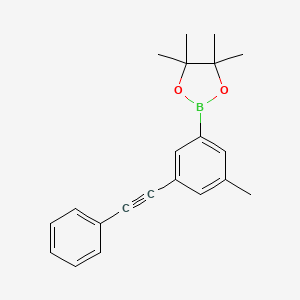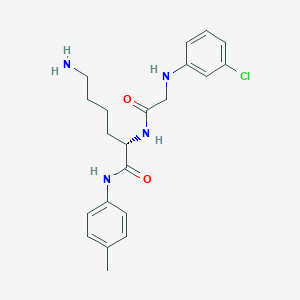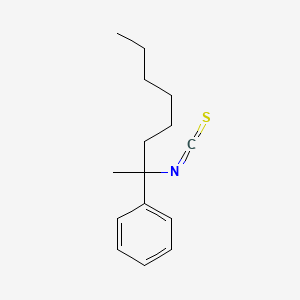![molecular formula C17H22ClN5O3S B12616172 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide](/img/structure/B12616172.png)
2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group, a chloro group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Pyrazole to the Pyridine Ring: This step involves the formation of a carbon-nitrogen bond between the pyrazole and the pyridine ring, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction, typically using thionyl chloride or phosphorus pentachloride.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the pyridine derivative with an amine in the presence of a coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole moiety can yield pyrazole N-oxides, while substitution of the chloro group can produce a wide range of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or catalysts.
Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide is not fully understood, but it is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide: Lacks the pyrrolidin-1-ylsulfonyl group, which may affect its biological activity and chemical properties.
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide:
Uniqueness
The presence of both the chloro group and the pyrrolidin-1-ylsulfonyl group in 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide gives it unique chemical properties and potential applications that are not shared by its analogs. These functional groups can influence the compound’s solubility, reactivity, and biological activity, making it a valuable target for further research and development.
Properties
Molecular Formula |
C17H22ClN5O3S |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
2-chloro-N-[(1-methylpyrazol-4-yl)methyl]-N-(2-pyrrolidin-1-ylsulfonylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H22ClN5O3S/c1-21-12-14(11-20-21)13-22(17(24)15-5-4-6-19-16(15)18)9-10-27(25,26)23-7-2-3-8-23/h4-6,11-12H,2-3,7-10,13H2,1H3 |
InChI Key |
IVQWFTWPQZRXHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CN(CCS(=O)(=O)N2CCCC2)C(=O)C3=C(N=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid](/img/structure/B12616090.png)
![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene](/img/structure/B12616101.png)
![2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12616103.png)

![C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine](/img/structure/B12616119.png)
![4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12616121.png)


![3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12616138.png)
![1-[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine](/img/structure/B12616145.png)
![4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B12616156.png)



